molecular formula C4H10ClNO3 B1456637 (R)-2-Amino-3-methoxypropanoic acid hydrochloride CAS No. 86118-10-7

(R)-2-Amino-3-methoxypropanoic acid hydrochloride

Cat. No. B1456637
CAS RN: 86118-10-7
M. Wt: 155.58 g/mol
InChI Key: NLDVBPFPOCWZCE-AENDTGMFSA-N
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Description

Synthesis Analysis

The synthesis of ®-AMPA HCl involves several steps, including the resolution of racemic mixtures, protection of functional groups, and selective methylation. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of ®-AMPA HCl reveals its chirality due to the presence of an asymmetric carbon center. The methoxy group contributes to its unique properties. Computational studies and X-ray crystallography have elucidated its three-dimensional arrangement .

Scientific Research Applications

Immunomodulatory Potential

(R)-2-Amino-3-methoxypropanoic acid hydrochloride has been explored for its potential in immunosuppressive therapy. For instance, a study focused on synthesizing 2-substituted 2-aminopropane-1,3-diols, closely related to (R)-2-Amino-3-methoxypropanoic acid, demonstrated significant immunosuppressive effects, which could be promising for organ transplantation. The research emphasized the importance of the absolute configuration at the quaternary carbon atom for activity, highlighting that specific structural features are crucial for potent immunosuppressive activity (Kiuchi et al., 2000).

Neuropharmacological Insights

Another domain of interest is the neuropharmacological properties associated with analogues of (R)-2-Amino-3-methoxypropanoic acid. Research into 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines, which share a core structure with (R)-2-Amino-3-methoxypropanoic acid, has provided insights into the interaction with serotonin receptors. Such studies have implications for understanding the conformational requirements of ligands for serotonin receptors and their potential therapeutic or psychotropic effects (Nichols et al., 1991).

Metabolic Pathways and Drug Metabolism

Investigations into the metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine with a structure similar to (R)-2-Amino-3-methoxypropanoic acid, have revealed complex metabolic pathways. These studies are crucial for understanding how such compounds are processed in the body, which is essential for developing safer therapeutic agents (Kanamori et al., 2002).

Anticonvulsant and Analgesic Properties

Research on primary amino acid derivatives, including structures akin to (R)-2-Amino-3-methoxypropanoic acid, has demonstrated significant anticonvulsant and pain-attenuating properties. Such findings are vital for the development of new therapeutic agents for treating epilepsy and pain (King et al., 2011).

Enantiomeric Pharmacological Activity

The study of optical isomers of compounds related to (R)-2-Amino-3-methoxypropanoic acid, such as phenibut, has provided insights into the importance of stereochemistry in pharmacological activity. This research highlights the potential for selective enantiomers to exhibit distinct biological activities, which is crucial for the design of more effective and targeted therapeutic agents (Dambrova et al., 2008).

properties

IUPAC Name

(2R)-2-amino-3-methoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDVBPFPOCWZCE-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719228
Record name O-Methyl-D-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-methoxypropanoic acid hydrochloride

CAS RN

86118-10-7
Record name O-Methyl-D-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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